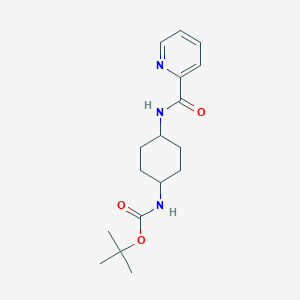

tert-Butyl (1R*,4R*)-4-(picolinamido)cyclohexylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “tert-Butyl (1R*,4R*)-4-(picolinamido)cyclohexylcarbamate” is a complex organic molecule. It contains a tert-butyl group, a cyclohexyl group, and a picolinamide group . The tert-butyl group is a simple hydrocarbon moiety known for its unique reactivity pattern . The cyclohexyl group is a cycloalkane with the formula C6H11, and picolinamide is a derivative of pyridine .

科学的研究の応用

Phosphazene Monomers Synthesis :

- A study by Stewart and Harrup (1999) described the synthesis of a phosphazene-based polymer precursor using tert-butylhydroquinone, which reacts with hexachlorocyclotriphosphazene in the presence of 4-picoline, yielding a regiospecifically substituted hexa-tert-butylcyclotriphosphazene. This reaction is significant in the creation of new composite material precursors (Stewart & Harrup, 1999).

Radiopharmaceuticals Synthesis :

- Price et al. (2014) synthesized ligands using a new protection chemistry approach with labile tert-butyl esters for picolinic acid moieties. The study focused on the coordination chemistry of these ligands with Yttrium, assessing their potential for use in radiopharmaceuticals, particularly with 86Y/90Y (Price et al., 2014).

Synthesis of Monofluorinated Cyclopropanecarboxylates :

- Haufe et al. (2002) explored the synthesis of monofluorinated cyclopropanecarboxylates, where tert-butyl diazoacetate was used in the presence of an enantiopure bis(oxazoline) copper complex. This synthesis has implications for the development of analogues of antidepressant drugs (Haufe et al., 2002).

Enantioselective Synthesis in Medicinal Chemistry :

- Campbell et al. (2009) described the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for a series of potent CCR2 antagonists, demonstrating the relevance of such compounds in the development of therapeutic agents (Campbell et al., 2009).

Ionic Liquids in Microemulsions :

- Bharatiya et al. (2016) investigated the formulation of pyridinium-based RTIL-in-cyclohexane microemulsions, where alkyl picolinium-based structures were synthesized. These findings are important for understanding molecular interactions in different microstructures (Bharatiya et al., 2016).

Antimalarial Drug Development :

- O’Neill et al. (2009) discussed the development of N-tert-butyl isoquine (GSK369796), a novel synthetic quinoline for antimalarial applications, emphasizing the role of tert-butyl compounds in developing effective and affordable antimalarials (O’Neill et al., 2009).

Room-Temperature Amination in Organic Synthesis :

- Pompeo et al. (2014) demonstrated a new catalyst, Pd-PEPPSI-IPentCl-o-picoline, for the amination of profoundly deactivated coupling partners at room temperature, highlighting the role of tert-butyl and picoline in innovative organic synthesis techniques (Pompeo et al., 2014).

特性

IUPAC Name |

tert-butyl N-[4-(pyridine-2-carbonylamino)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-13-9-7-12(8-10-13)19-15(21)14-6-4-5-11-18-14/h4-6,11-13H,7-10H2,1-3H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIKRONPCKWSIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1R*,4R*)-4-(picolinamido)cyclohexylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~3~-cyclopropyl-6-{3-[(3-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B2618274.png)

![2,6-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2618275.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2618287.png)

![N-[[1-Ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2618290.png)

![Ethyl 4-oxo-5-(2-phenoxypropanamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2618292.png)

![3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2618295.png)